Boc-Agly-Val-Agly-OEt
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Overview
Description
Boc-Agly-Val-Agly-OEt, also known as tert-butoxycarbonyl-aminoglycine-valine-aminoglycine ethyl ester, is a synthetic compound that belongs to the class of protected peptides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amino functionalities, and an ethyl ester group at the carboxyl terminus. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Agly-Val-Agly-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using tert-butoxycarbonyl (Boc) anhydride. The protected glycine is then coupled with valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is further coupled with another molecule of Boc-protected glycine. Finally, the carboxyl group of the resulting tripeptide is esterified with ethanol in the presence of a dehydrating agent like thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Boc-Agly-Val-Agly-OEt undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using basic conditions such as sodium hydroxide (NaOH) or acidic conditions like hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Ester Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Major Products Formed
Deprotection: Aminoglycine-valine-aminoglycine ethyl ester
Ester Hydrolysis: Boc-aminoglycine-valine-aminoglycine
Coupling: Extended peptides with additional amino acid residues
Scientific Research Applications
Boc-Agly-Val-Agly-OEt has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicinal Chemistry: this compound is used in the development of peptide-based therapeutics and prodrugs.
Industrial Applications: It is used in the production of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of Boc-Agly-Val-Agly-OEt involves its role as a protected peptide intermediate. The Boc group protects the amino functionalities during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to form longer peptide chains. The ethyl ester group at the carboxyl terminus can be hydrolyzed to provide a free carboxylic acid, which can also participate in coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-Val-Gly-OEt: Similar structure but with glycine instead of aminoglycine.
Boc-Ala-Val-Ala-OEt: Similar structure but with alanine instead of aminoglycine.
Boc-Leu-Val-Leu-OEt: Similar structure but with leucine instead of aminoglycine.
Uniqueness
Boc-Agly-Val-Agly-OEt is unique due to the presence of aminoglycine residues, which provide additional functional groups for further chemical modifications. This makes it a versatile building block in peptide synthesis and biochemical applications .
Properties
Molecular Formula |
C19H36N4O6 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-(2-ethoxycarbonylhydrazinyl)-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C19H36N4O6/c1-9-28-18(27)23-22-16(25)14(12(4)5)21-15(24)13(10-11(2)3)20-17(26)29-19(6,7)8/h11-14H,9-10H2,1-8H3,(H,20,26)(H,21,24)(H,22,25)(H,23,27) |
InChI Key |
CCIRNXXUWFWJAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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